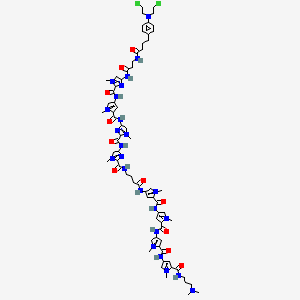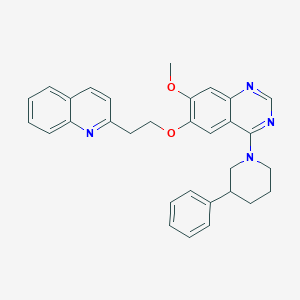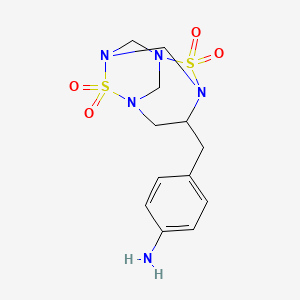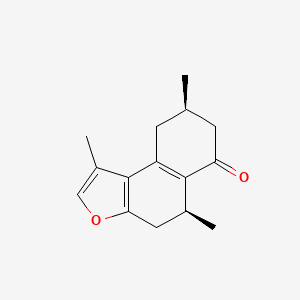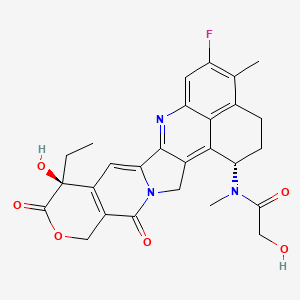
Tricyclazole-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclazole-d3 is a deuterium-labeled analog of tricyclazole, a fungicide primarily used to control rice blast disease caused by the fungus Pyricularia oryzae. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, tricyclazole .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricyclazole-d3 involves the incorporation of deuterium into the tricyclazole molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. Quality control measures, including nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium and the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclazole-d3, like its parent compound, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the triazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
Applications De Recherche Scientifique
Tricyclazole-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of tricyclazole in biological systems.
Environmental Analysis: Employed in studies to monitor the environmental fate and degradation of tricyclazole.
Residue Analysis: Utilized in agricultural research to study the residue levels of tricyclazole in crops and soil .
Mécanisme D'action
Tricyclazole-d3, like tricyclazole, inhibits the biosynthesis of melanin in the appressoria of Pyricularia oryzae. This inhibition prevents the fungus from penetrating the host plant’s epidermis, thereby protecting the plant from infection. The compound specifically targets the enzyme responsible for melanin production, disrupting the fungal cell wall’s rigidity and integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclazole: The parent compound, used as a fungicide.
Deuterated Triazoles: Other deuterium-labeled triazole compounds used in similar research applications
Uniqueness
Tricyclazole-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved tracing in metabolic studies and enhanced stability in environmental analyses. The deuterium atoms also result in a slightly altered pharmacokinetic profile compared to the non-labeled tricyclazole .
Propriétés
Formule moléculaire |
C9H7N3S |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
8-(trideuteriomethyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i1D3 |
Clé InChI |
DQJCHOQLCLEDLL-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C2C(=CC=C1)SC3=NN=CN23 |
SMILES canonique |
CC1=C2C(=CC=C1)SC3=NN=CN23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


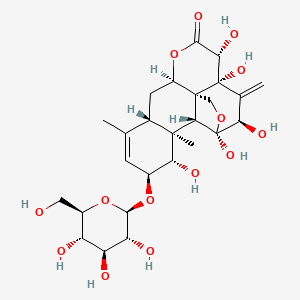
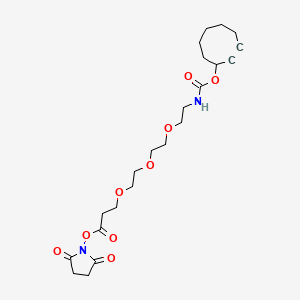

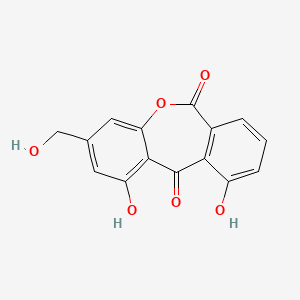
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)


![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
